molecular formula C20H22N2O2 B4404770 (4-Phenylpiperazin-1-yl)-(4-prop-2-enoxyphenyl)methanone

(4-Phenylpiperazin-1-yl)-(4-prop-2-enoxyphenyl)methanone

Cat. No.: B4404770
M. Wt: 322.4 g/mol
InChI Key: HRKOSGSTEXGVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Phenylpiperazin-1-yl)-(4-prop-2-enoxyphenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound features a benzoyl group attached to a piperazine ring, with an allyloxy substituent on the benzoyl group and a phenyl group on the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)-(4-prop-2-enoxyphenyl)methanone typically involves the following steps:

    Formation of the Allyloxybenzoyl Intermediate: The allyloxybenzoyl intermediate can be synthesized by reacting 4-hydroxybenzoyl chloride with allyl alcohol in the presence of a base such as pyridine.

    Coupling with Phenylpiperazine: The allyloxybenzoyl intermediate is then coupled with 4-phenylpiperazine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperazin-1-yl)-(4-prop-2-enoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Phenylpiperazin-1-yl)-(4-prop-2-enoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Phenylpiperazin-1-yl)-(4-prop-2-enoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(allyloxy)benzoyl]-4-(diphenylmethyl)piperazine
  • 1-[3-(allyloxy)benzoyl]-4-phenylpiperazine

Uniqueness

(4-Phenylpiperazin-1-yl)-(4-prop-2-enoxyphenyl)methanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its allyloxy and phenyl substituents can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(4-prop-2-enoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-16-24-19-10-8-17(9-11-19)20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h2-11H,1,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKOSGSTEXGVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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